![molecular formula C17H18FNO3 B12079831 Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate](/img/structure/B12079831.png)
Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate is an organic compound with a complex structure that includes an amino group, a methoxy group, and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-3-[4-fluoro-2-(trifluoromethyl)phenyl]propanoate: Similar structure but with a trifluoromethyl group instead of a methoxy group.
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: Contains a fluorophenyl group but differs in the overall structure and functional groups.
Uniqueness
Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its methoxy group, in particular, may influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C17H18FNO3 |
|---|---|
Peso molecular |
303.33 g/mol |
Nombre IUPAC |
methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate |
InChI |
InChI=1S/C17H18FNO3/c1-21-17(20)16(19)10-12-6-8-14(9-7-12)22-11-13-4-2-3-5-15(13)18/h2-9,16H,10-11,19H2,1H3 |
Clave InChI |
BCLVRNIZANVPBF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


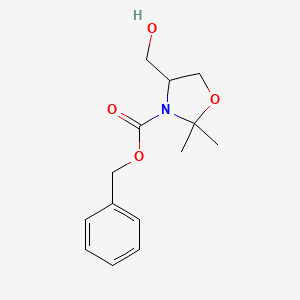

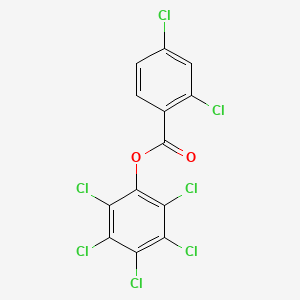


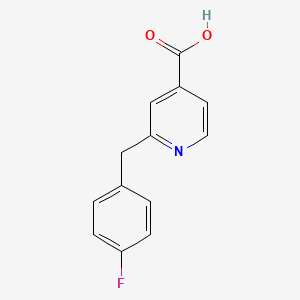
![7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B12079790.png)

![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline](/img/structure/B12079799.png)
![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]-](/img/structure/B12079814.png)
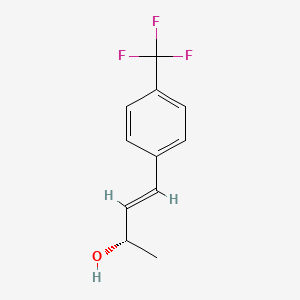
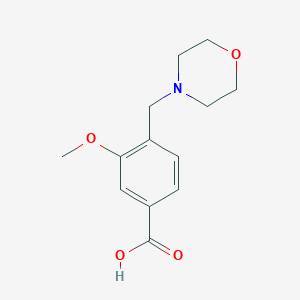
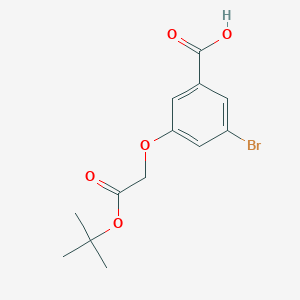
![5,5-Dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12079838.png)
